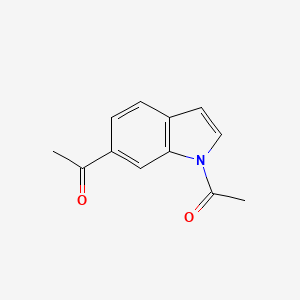

1H-Indole, 1,6-diacetyl-

Description

Significance of N-Acylation in Indole (B1671886) Chemistry

N-acylation, the introduction of an acyl group at the N1 position of the indole ring, is a critical strategy in indole chemistry. The N-acyl group serves multiple purposes. Firstly, it acts as a protecting group, modulating the nucleophilicity of the indole nitrogen and preventing unwanted side reactions during subsequent functionalization steps. Secondly, the electronic nature of the N-acyl group can influence the regioselectivity of further electrophilic substitutions on the indole ring. For example, N-acetylation can direct electrophiles to different positions on the benzene (B151609) ring under certain reaction conditions. sciencemadness.org Research has shown that N-acylated indoles are precursors to a variety of biologically active molecules, including potent anti-inflammatory agents. chemijournal.com

Challenges and Advances in Regioselective C6-Functionalization of the Indole Benzene Ring

Regioselective functionalization of the C6 position on the indole's benzene ring presents a significant synthetic challenge. This is due to the inherent reactivity of the pyrrole (B145914) ring, which typically directs electrophilic attack to the C3 position. Directing functionalization to the C6 position often requires multi-step synthetic sequences or the use of specialized directing groups.

Recent advances in synthetic methodology have started to address these challenges. One approach involves the Friedel-Crafts acylation of N-protected indoles. For instance, the acylation of 1-acetylindole (B1583761) can lead to substitution on the benzene ring, although controlling the regioselectivity between the C5 and C6 positions can be complex and substrate-dependent. sciencemadness.org Another strategy involves the use of directing groups attached to the indole nitrogen that can orchestrate the delivery of an electrophile to the C6 position via transition-metal-catalyzed C-H activation. Research has also demonstrated that in certain substituted indoles, such as 5-hydroxyindoles, Friedel-Crafts acetylation can regioselectively occur at the C6 position. ias.ac.in These advancements are paving the way for more efficient and controlled synthesis of C6-functionalized indoles.

Overview of Research Trajectories for Multi-Functionalized Indole Systems, with Specific Reference to 1H-Indole, 1,6-diacetyl-

The development of multi-functionalized indole systems is a burgeoning area of research, driven by the quest for novel therapeutic agents and materials with tailored properties. The introduction of multiple functional groups onto the indole scaffold can lead to synergistic effects and novel biological activities. The compound 1H-Indole, 1,6-diacetyl- is a prime example of such a system, featuring acetyl groups at both the N1 and C6 positions.

Research on related diacetylated indoles, such as 3,6-diacetylindoles, has revealed interesting chemoselectivity. For example, the C6-acetyl group in these systems has been shown to be more reactive towards certain reagents compared to the C3-acetyl group. researchgate.net This differential reactivity allows for selective transformations at the C6 position, opening avenues for the synthesis of more complex indole derivatives. Studies on compounds like 1-phenyl-2-methyl-3,6-diacetyl-5-hydroxyindole have provided insights into the synthesis and reactivity of such multi-functionalized systems. ias.ac.in

While direct and extensive research specifically on 1H-Indole, 1,6-diacetyl- is not widely documented in publicly available literature, its chemical profile can be inferred from the established principles of indole chemistry and the study of its close analogs. The synthesis would likely involve the N-acetylation of a C6-acetylated indole precursor or a regioselective Friedel-Crafts acylation of 1-acetylindole. The presence of the two acetyl groups is expected to significantly influence its electronic properties and reactivity, making it a valuable intermediate for the synthesis of more elaborate indole-based compounds.

Below are tables summarizing key information on related diacetylated indole compounds, which provide a comparative context for understanding the potential characteristics of 1H-Indole, 1,6-diacetyl- .

| Compound Name | Key Research Finding | Reference |

| 1,3-Diacetylindole (B99430) | Can be synthesized by refluxing indole with acetic anhydride (B1165640) and acetic acid. | |

| 3,6-Diacetylindoles | Exhibit chemoselective reaction of the C6-acetyl group over the C3-acetyl group. | researchgate.net |

| 1-Phenyl-2-methyl-3,6-diacetyl-5-hydroxyindole | Synthesized via Friedel-Crafts acetylation of the corresponding 5-hydroxyindole. | ias.ac.in |

| 1,6-diacetyl-3H-indol-2-one | Shows potential antimicrobial and anticancer properties. | smolecule.com |

| Compound Name | Spectroscopic Data Highlight (for related compounds) | Reference |

| 1-Acetylindole | ¹H NMR data available. | sigmaaldrich.com |

| 1,3-Diacetylindole | FTIR spectra available. | nih.gov |

| 1,1'-(5-bromo-1H-indole-1,2-diyl)bis(ethan-1-one) | ¹H and ¹³C NMR data reported. | rsc.org |

| 1-phenyl-2-methyl-3,6-diacetyl-5-hydroxyindole | PMR data reported. | ias.ac.in |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-acetylindol-6-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)11-4-3-10-5-6-13(9(2)15)12(10)7-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNVGKQACGGEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=CN2C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465763 | |

| Record name | 1H-Indole, 1,6-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155703-10-9 | |

| Record name | 1H-Indole, 1,6-diacetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole, 1,6 Diacetyl

Stepwise Synthetic Pathways to 1H-Indole, 1,6-diacetyl-

Synthesis via C6-Acetylated Indole (B1671886) Precursors

The synthesis of 1H-Indole, 1,6-diacetyl- can be logically approached through a linear sequence commencing with a pre-functionalized indole already bearing an acetyl group at the C6 position. This strategy bifurcates the synthetic problem into two distinct challenges: the initial acquisition of a C6-acetylated indole and the subsequent N-acetylation.

The primary difficulty lies in the regioselective introduction of a functional group at the C6 position of the indole ring. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position, with secondary reactivity often observed at the N1 and C2 positions. frontiersin.org Functionalization at the benzene (B151609) core (C4-C7) is considerably more challenging and typically requires specialized strategies to overcome the natural reactivity patterns. frontiersin.orgnih.gov

Once the 6-acetyl-1H-indole precursor is obtained, the final step involves the acetylation of the indole nitrogen. N-acylation of indoles is a well-established transformation that can be achieved under various conditions. A common method involves the use of an acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base to deprotonate the indole N-H. nih.gov For instance, the use of thioesters as an acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) provides a mild and chemoselective method for N-acylation. nih.gov

Synthesis of 6-acetyl-1H-indole: This is the key challenging step, requiring methods that override the intrinsic C3-selectivity of the indole ring.

N-acetylation of 6-acetyl-1H-indole: A standard transformation to yield the final product, 1H-Indole, 1,6-diacetyl-.

Convergence Strategies from Diverse Indole Building Blocks

Convergent synthesis offers an alternative and often more efficient approach compared to linear synthesis, especially for complex molecules. In the context of 1H-Indole, 1,6-diacetyl-, a convergent strategy would involve the synthesis of two or more fragments that are then combined in the final stages of the synthesis.

A plausible convergent route would involve the preparation of an appropriately substituted aniline (B41778) and a carbonyl compound, which are then cyclized to form the di-substituted indole ring in a single step or a short sequence. For example, a variation of the Fischer indole synthesis could be envisioned, although controlling the regiochemistry to achieve C6 substitution can be complex.

Modern Approaches and Sustainable Synthesis for 1H-Indole, 1,6-diacetyl-

Recent advances in organic synthesis have provided powerful tools for direct C-H functionalization, offering more atom-economical and efficient routes to substituted indoles. These modern approaches, along with a focus on sustainable methods, are shaping the contemporary synthesis of molecules like 1H-Indole, 1,6-diacetyl-.

Transition Metal-Catalyzed C-H Activation and Acylation for C6-Functionalization

Transition-metal catalysis has revolutionized the functionalization of unreactive C-H bonds. Achieving regioselectivity at the C6 position of indole is a significant challenge due to its remote location from the heteroatom. frontiersin.org To overcome this, strategies often rely on the installation of a directing group (DG) at the indole nitrogen or the C3 position. frontiersin.orgnih.govnih.gov This DG coordinates to the metal catalyst, positioning it in proximity to the target C-H bond for activation.

Several catalytic systems have been developed for functionalizing the benzene core of indoles:

Palladium Catalysis: Palladium catalysts are widely used for C-H activation. While C2 and C3 functionalizations are more common, specific directing groups can steer the reaction to other positions.

Copper Catalysis: The use of a P(O)tBu₂ directing group on the indole nitrogen has been shown to facilitate copper-catalyzed C6 arylation. nih.gov A similar strategy could potentially be adapted for acylation.

Ruthenium Catalysis: A dual cyclometalation/redox ruthenium catalysis approach has been reported for the remote C6-selective C-H alkylation of N-pyrimidinyl indoles that also possess an ancillary ester directing group at the C3 position. acs.org Computational studies indicated that the C6 position was the most reactive site for functionalization in this system. acs.org

The general mechanism for these transformations involves the coordination of the metal to the directing group, followed by C-H activation to form a metallacyclic intermediate, and subsequent reaction with an electrophile (in this case, an acylating agent). nih.gov

| Catalyst System | Directing Group (DG) | Position | Reaction Type | Reference |

|---|---|---|---|---|

| Copper | N-P(O)tBu₂ | C6 | Arylation | nih.gov |

| Ruthenium | N-Pyrimidinyl & C3-Ester | C6 | Alkylation | acs.org |

| Palladium | "U-shaped" template | C6 | Alkenylation | frontiersin.org |

| Not Specified | C7-Carboxyl | C6 | Arylation | frontiersin.org |

Organocatalytic and Metal-Free Strategies for Indole Acylation

Growing concerns about the cost and toxicity of residual metals in final products, particularly in pharmaceuticals, have spurred the development of metal-free and organocatalytic methods. nih.govacs.org For the synthesis of 1H-Indole, 1,6-diacetyl-, these strategies can be applied to both the N-acetylation and the challenging C6-acetylation steps.

Brønsted Acid Catalysis: A metal-free approach for the remote C6-functionalization of 2,3-disubstituted indoles has been developed using catalytic amounts of a Brønsted acid. frontiersin.orgresearchgate.netnih.gov In this method, β,γ-unsaturated α-ketoesters react selectively at the C6 position under mild conditions. nih.govfrontiersin.org This provides a direct route to C6-functionalized indoles that could potentially be adapted for acetylation.

Metal-Free C-H Acylation: Direct C-H acylation of heterocycles can be achieved without any metal or photocatalyst. acs.org These methods often involve radical mechanisms or the use of potent activating agents. For instance, visible-light-promoted, metal-free C3 formylation of indoles has been demonstrated using Rose Bengal as an organocatalyst and TMEDA as the carbon source. acs.org While this targets the C3 position, it highlights the potential of metal-free photoredox catalysis in indole functionalization.

N-Acylation: Metal-free N-acylation is readily achievable. A simple method involves reacting the indole with an acyl chloride or anhydride. nih.gov The use of thioesters as acyl donors promoted by a simple base like Cs₂CO₃ is another efficient, metal-free option. nih.gov

| Method | Catalyst/Reagent | Position | Reaction Type | Reference |

|---|---|---|---|---|

| Brønsted Acid Catalysis | Benzenesulfonic acid (BSA) | C6 | Alkylation | nih.govfrontiersin.org |

| Photoredox Catalysis | Rose Bengal | C3 | Formylation | acs.org |

| Base-Promoted Acylation | Cs₂CO₃ | N1 | Acylation (with thioester) | nih.gov |

| Direct Acylation | PhI(OAc)₂ | C3 | Acetoxylation | jlu.edu.cn |

Mechanistic Investigations of Acylation Reactions Leading to 1H-Indole, 1,6-diacetyl-

Understanding the reaction mechanisms is crucial for optimizing conditions and developing new synthetic routes. The acylation of indole can proceed through several pathways depending on the reagents and position being targeted.

For N-acylation , the mechanism is typically a straightforward nucleophilic substitution. A base deprotonates the indole N-H, creating a highly nucleophilic indolide anion. This anion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride), leading to the formation of the N-acetylated product. nih.gov

For C-acylation , particularly at the electron-rich C3 position, the mechanism often follows a Friedel-Crafts-type pathway. researchgate.net A Lewis acid or Brønsted acid activates the acylating agent, making it more electrophilic. The indole π-system then acts as a nucleophile, attacking the acylium ion or activated complex. Subsequent deprotonation restores the aromaticity of the indole ring.

The mechanism for the more complex C6-acylation via transition-metal-catalyzed C-H activation involves several key steps:

Coordination: The directing group on the indole substrate coordinates to the metal center. nih.gov

C-H Activation: The metal catalyst cleaves the C6-H bond, typically through a concerted metalation-deprotonation (CMD) pathway, to form a six- or seven-membered metallacyclic intermediate. nih.govacs.org

Oxidative Addition/Reductive Elimination or Acyl Transfer: The acylating agent reacts with the metallacycle. The exact mechanism can vary, but it culminates in the formation of the C-C bond and the release of the C6-acylated indole product. mdpi.com

Catalyst Regeneration: The active catalytic species is regenerated, allowing the cycle to continue.

In organocatalytic C6-functionalization with β,γ-unsaturated α-ketoesters, the proposed mechanism involves a Friedel-Crafts reaction between the indole and an unsaturated acyl azolium intermediate generated in situ. researchgate.net

Solvent-Free and Microwave-Assisted Synthetic Protocols

In line with the principles of green chemistry, solvent-free and microwave-assisted synthesis protocols offer significant advantages, including reduced reaction times, lower energy consumption, and minimized solvent waste. researchgate.netorganic-chemistry.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions. nih.govrsc.org This technique has been successfully applied to the synthesis of various indole derivatives. organic-chemistry.orgresearchgate.net For example, a fast and green method for the regioselective 3-acylation of unprotected indoles uses catalytic Y(OTf)₃ in an ionic liquid under microwave irradiation, completing the reaction in a very short time. researchgate.net Similarly, N-acetylation of amines under microwave irradiation and solvent-free conditions has been reported, a protocol that could be directly adapted for the N-acetylation of a 6-acetylindole precursor. researchgate.net The Bischler indole synthesis has also been performed under solvent-free, microwave-assisted conditions to produce 2-arylindoles. organic-chemistry.orgresearchgate.net

Solvent-Free (Solid-State) Reactions: Performing reactions in the absence of a solvent is another key green chemistry approach. The solid-state reaction between anilines and phenacyl bromides, followed by microwave irradiation, provides a mild and environmentally friendly method for synthesizing indoles. organic-chemistry.org The synthesis of indole derivatives has also been achieved under solvent-free conditions using a reusable solid acid catalyst (Cellulose Sulfuric Acid). openmedicinalchemistryjournal.com These principles are applicable to the acetylation steps required for synthesizing 1H-Indole, 1,6-diacetyl-.

| Technique | Conditions | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Y(OTf)₃, [BMI]BF₄, monomode microwave | C3-Acylation | Short reaction time, reusable catalyst | researchgate.net |

| Microwave-Assisted | Imidazole hydrochloride, solvent-free | N-Acetylation | Eco-friendly, economic | researchgate.net |

| Microwave-Assisted | Solvent-free, catalyst-free | Cycloaddition (for triazoles) | Green approach, high yield | rsc.org |

| Solvent-Free | Cellulose Sulfuric Acid (CSA) catalyst | Bis(indolyl)methane synthesis | Reusable catalyst, green route | openmedicinalchemistryjournal.com |

Chemical Reactivity and Transformations of 1h Indole, 1,6 Diacetyl

Reactivity of the N1-Acetyl Group in 1H-Indole, 1,6-diacetyl-

The acetyl group at the N1 position of the indole (B1671886) ring significantly modifies the electron density and reactivity of the heterocyclic core. Its chemistry is primarily centered around its lability under certain conditions and its electronic influence on the indole system.

Hydrolysis and Deacetylation Processes

The N1-acetyl group of 1,6-diacetylindole can be selectively removed under basic conditions. This process, known as deacetylation, is a common transformation in indole chemistry. For instance, treatment with aqueous or alcoholic sodium hydroxide (B78521) can cleave the N-acetyl bond, yielding 6-acetyl-1H-indole. sciencemadness.org This selective hydrolysis is possible due to the greater susceptibility of the N-acetyl group to nucleophilic attack compared to the C-acetyl group, which is attached to the electron-rich benzene (B151609) portion of the indole ring.

Enzymatic hydrolysis offers a milder and more selective method for deacetylation. Enzymes like Candida antarctica lipase (B570770) B (CALB) can catalyze the chemoselective O-deacetylation of acetylated indoles. bac-lac.gc.ca While this specific example pertains to a 2-acetoxy-1,3-diacetylindole, the principle of enzymatic deacetylation can be extended to other acetylated indoles, offering a green alternative to chemical methods. bac-lac.gc.ca The rate of these enzymatic reactions can be influenced by the polarity of the substrate. bac-lac.gc.ca

Acid-catalyzed hydrolysis can also lead to deacetylation, often occurring during other reactions or as a dedicated step. researchgate.net The severity of the acidic conditions, including temperature and acid concentration, plays a crucial role in the extent of deacetylation. researchgate.net

N-Substituent Exchange Reactions

While direct N-substituent exchange on 1,6-diacetylindole is not extensively documented, the general reactivity of N-acylindoles suggests possibilities for such transformations. The N-acetyl group can be viewed as a protecting group that can be removed and replaced with other substituents. After deacetylation to form 6-acetyl-1H-indole, the indole nitrogen can be subjected to various substitution reactions. For example, it can be alkylated or reacted with other electrophiles to introduce different functional groups at the N1 position. bhu.ac.in

Influence on Indole Ring Electronic Properties

The N1-acetyl group is an electron-withdrawing group, which significantly influences the electronic properties of the indole ring. This electronic effect has several important consequences:

Reduced Nucleophilicity of the Indole Ring: The acetyl group decreases the electron density of the pyrrole (B145914) part of the indole, making it less susceptible to electrophilic attack compared to unsubstituted indole. bhu.ac.in In indole itself, the C3 position is the most reactive site for electrophilic substitution. wikipedia.orgniscpr.res.in While the N1-acetyl group deactivates the ring, electrophilic substitution can still occur, often requiring harsher conditions.

Altered Regioselectivity of Electrophilic Substitution: The presence of the N1-acetyl group can alter the preferred position of electrophilic attack on the indole ring. While C3 is typically the most nucleophilic position in indoles, the N-acetyl group's influence can sometimes direct incoming electrophiles to other positions, although less commonly. bhu.ac.in In the case of N-acetylindole, Friedel-Crafts acylation has been shown to occur at the C6 and C2 positions. researchgate.net

The electronic effects of substituents on the indole ring have been a subject of computational studies, which help in understanding the changes in bond lengths, electron density distribution, and reactivity. chemrxiv.org These studies confirm that electron-withdrawing groups like the N-acetyl group modify the ground and excited state properties of the indole chromophore. chemrxiv.org

Reactivity of the C6-Acetyl Group in 1H-Indole, 1,6-diacetyl-

The acetyl group at the C6 position, being attached to the benzenoid part of the indole ring, behaves more like a typical aryl ketone. Its reactivity is centered on the carbonyl group and the adjacent methyl protons.

Carbonyl Transformations (e.g., Reduction, Wittig Reaction, Knoevenagel Condensation)

The carbonyl group at C6 can undergo a variety of standard ketone reactions:

Reduction: The C6-acetyl group can be reduced to the corresponding alcohol or methylene (B1212753) group using appropriate reducing agents. The choice of reagent will determine the extent of reduction.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the C6-carbonyl group into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction involves the treatment of the diacetylindole with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.comdalalinstitute.com The nature of the ylide (stabilized or non-stabilized) will influence the stereochemistry of the resulting alkene. wikipedia.orgorganic-chemistry.org

Knoevenagel Condensation: The C6-acetyl group can participate in Knoevenagel condensations with active methylene compounds in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comorganic-chemistry.org This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products. wikipedia.orgsigmaaldrich.com The reaction is a nucleophilic addition followed by dehydration. wikipedia.orgsigmaaldrich.com

A study on 3,6-diacetylindoles demonstrated the chemoselective reaction of the C6-acetyl group over the C3-acetyl group in Knoevenagel-type condensations with araldehydes. researchgate.net This highlights the differential reactivity of acetyl groups at different positions on the indole scaffold.

Table 1: Examples of Carbonyl Transformations at the C6-Position

| Transformation | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide | Alkene | wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Ketone | wikipedia.orgsigmaaldrich.comorganic-chemistry.org |

| Oximation | Hydroxylamine (B1172632) | Oxime | niscpr.res.in |

Alpha-Proton Reactivity and Condensation Reactions

The methyl protons adjacent to the C6-carbonyl group (alpha-protons) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions.

Aldol (B89426) Condensation: The enolate derived from the C6-acetyl group can react with another carbonyl compound (including another molecule of 1,6-diacetylindole, though less likely due to steric hindrance) in an aldol condensation. masterorganicchemistry.comamherst.edupw.live This reaction forms a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. masterorganicchemistry.com Intramolecular aldol condensations are also possible if a suitable second carbonyl group is present elsewhere in the molecule, particularly if it leads to the formation of a five or six-membered ring. pw.livenih.gov

Other Condensation Reactions: The alpha-protons can also be involved in other condensation reactions, such as those with esters or other electrophiles, under appropriate basic conditions.

The chemoselectivity of reactions involving the two acetyl groups is a key feature of the chemistry of 1H-Indole, 1,6-diacetyl-. For instance, in reactions with hydroxylamine, the C6-acetyl group has been shown to react preferentially over an acetyl group at the C3 position, forming a monooxime. niscpr.res.in This difference in reactivity is attributed to the delocalization of the lone pair of electrons on the indole nitrogen, which reduces the electrophilicity of the C3-acetyl carbonyl group. niscpr.res.in

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus in 1H-Indole, 1,6-diacetyl-

The indole ring is inherently an electron-rich heterocycle, making it prone to electrophilic attack. bhu.ac.in However, the presence of two acetyl groups in 1H-Indole, 1,6-diacetyl- introduces a deactivating effect, influencing the regioselectivity and rate of these reactions.

The acetyl group at the N-1 position is a strong electron-withdrawing group that significantly reduces the electron density of the pyrrole ring, particularly at the C-3 position, which is the typical site for electrophilic attack in unsubstituted indoles. bhu.ac.inwikipedia.org This deactivation makes the indole less reactive towards electrophiles compared to indole itself.

In general, for indoles with a blocked C-3 position or a deactivated pyrrole ring, electrophilic attack on the benzene ring becomes more favorable. bhu.ac.in For 1H-Indole, 1,6-diacetyl-, the N-acetyl group deactivates the pyrrole ring. Consequently, electrophilic substitution is expected to occur on the benzene moiety. The C-6 acetyl group directs incoming electrophiles to C-5 and C-7. Steric hindrance might play a role in favoring one position over the other. For instance, in related 3-acetyl-5-hydroxyindoles, bromination has been observed to occur at the C-6 position, influenced by both steric and electronic factors. wuxiapptec.com In the case of 3,6-diacetylindoles, nitration has been shown to yield 4-nitroindole (B16737) derivatives, indicating that the C-4 position can also be susceptible to electrophilic attack. niscpr.res.in

Table 1: Expected Regioselectivity of Electrophilic Aromatic Substitution on 1H-Indole, 1,6-diacetyl-

| Electrophilic Reaction | Expected Position of Substitution | Rationale |

| Nitration | C-4, C-5, or C-7 | The N-1 acetyl group deactivates the pyrrole ring. The C-6 acetyl group directs meta, to C-5 and C-7. The C-4 position is also a potential site for electrophilic attack in deactivated indoles. |

| Halogenation | C-4, C-5, or C-7 | Similar to nitration, the reaction is expected on the benzene ring due to the deactivated pyrrole ring. The directing effect of the C-6 acetyl group and steric factors will influence the final regioselectivity. |

| Friedel-Crafts Acylation | C-4, C-5, or C-7 | Acylation is anticipated to occur on the benzene ring. In a study on 3-acetyl-1-furfuryl-5-hydroxy-2-methylindole, acetylation occurred at the C-6 position. niscpr.res.in |

This table is based on general principles of indole reactivity and findings from related substituted indoles. Specific experimental data for 1H-Indole, 1,6-diacetyl- is limited.

The presence of the two acetyl groups provides handles for further synthetic transformations. The carbonyl groups can undergo a variety of reactions, and the indole ring, although deactivated, can still be functionalized under specific conditions.

Reactions of the Acetyl Groups: The acetyl groups can be subjected to reduction to form the corresponding ethyl or hydroxyethyl (B10761427) groups. They can also participate in condensation reactions with various reagents. For instance, studies on 3,6-diacetylindoles have shown chemoselective reactions where the C-6 acetyl group reacts preferentially over the C-3 acetyl group with reagents like hydroxylamine and hydrazine (B178648) hydrate. researchgate.netresearchgate.net This suggests that the C-6 acetyl group in 1H-Indole, 1,6-diacetyl- might exhibit higher reactivity in certain nucleophilic additions.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles. nih.govbeilstein-journals.orgmdpi.com Halogenated derivatives of 1H-Indole, 1,6-diacetyl-, which could be prepared via electrophilic halogenation, would be valuable substrates for Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of a wide range of substituents onto the indole core.

Directed Metalation: The acetyl groups could potentially act as directing groups for ortho-metalation, allowing for the selective functionalization of the positions adjacent to them. For example, C-3 carbonyl groups in indoles have been shown to direct C-4 lithiation. rsc.org A similar effect might be possible for the C-6 acetyl group, directing metalation to the C-5 or C-7 position.

Rearrangement Reactions and Pericyclic Processes Involving 1H-Indole, 1,6-diacetyl-

Rearrangement reactions and pericyclic processes represent sophisticated methods for skeletal transformations in organic synthesis. wiley-vch.demvpsvktcollege.ac.inorganicchemistrydata.orgpitt.edumsu.eduwikipedia.org While specific examples involving 1H-Indole, 1,6-diacetyl- are not extensively documented, the indole nucleus is known to participate in such transformations.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. careerendeavour.comegyankosh.ac.in These include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. The aromaticity of the indole system imposes an energetic barrier to reactions that disrupt it. nih.gov

Sigmatropic Rearrangements: Indole derivatives can undergo sigmatropic rearrangements. For example, catalyst-controlled rsc.orgontosight.ai- and ontosight.aiCurrent time information in Bangalore, IN.-rearrangements of onium ylides derived from indole substrates have been developed. nih.gov It is conceivable that derivatives of 1H-Indole, 1,6-diacetyl- could be designed to undergo such rearrangements, leading to the formation of novel, complex indole alkaloids.

Cycloaddition Reactions: The indole double bond between C-2 and C-3 can participate in cycloaddition reactions, although this is less common due to the disruption of aromaticity. In the context of 1H-Indole, 1,6-diacetyl-, the deactivation of the pyrrole ring might make such reactions even less favorable. However, intramolecular cycloadditions could potentially be engineered with appropriate tethering of a diene or dipolarophile.

Fries Rearrangement: The N-acetyl group of 1H-Indole, 1,6-diacetyl- could potentially undergo a Fries rearrangement. This reaction typically involves the migration of an acyl group from an oxygen or nitrogen atom to an aromatic ring, usually catalyzed by a Lewis acid. A photo-Fries rearrangement is also a possibility. This would lead to the formation of C-acetylated indoles, although the regioselectivity would need to be determined.

Table 2: Potential Rearrangement and Pericyclic Reactions of 1H-Indole, 1,6-diacetyl- Derivatives

| Reaction Type | Potential Substrate/Conditions | Expected Outcome |

| Sigmatropic Rearrangement | Onium ylides derived from 1H-Indole, 1,6-diacetyl- | Formation of new C-C bonds at C-2 or C-3, leading to complex indole structures. |

| Fries Rearrangement | 1H-Indole, 1,6-diacetyl- with Lewis acid or UV light | Migration of the N-1 acetyl group to the indole ring, likely at C-2, C-3, or a position on the benzene ring. |

| Intramolecular Cycloaddition | A derivative of 1H-Indole, 1,6-diacetyl- with a tethered diene or dipolarophile | Formation of a new fused ring system onto the indole core. |

This table presents hypothetical transformations based on known reactivity patterns of indoles and related heterocyclic systems.

Advanced Spectroscopic Elucidation and Conformational Analysis of 1h Indole, 1,6 Diacetyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. Theoretical predictions of the ¹H and ¹³C NMR spectra for 1H-Indole, 1,6-diacetyl- have been performed to understand its electronic structure and connectivity.

Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns

The predicted ¹H and ¹³C NMR chemical shifts for 1H-Indole, 1,6-diacetyl- are presented in the tables below. These values were calculated based on density functional theory (DFT), a common method for predicting NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring and the methyl protons of the two acetyl groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the acetyl groups. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) and the pyrrole (B145914) ring (H-2 and H-3) are expected to exhibit characteristic splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule. The carbonyl carbons of the acetyl groups are predicted to resonate at the downfield end of the spectrum, which is typical for such functional groups. The chemical shifts of the indole ring carbons are influenced by the positions of the acetyl substituents.

Predicted ¹H NMR Chemical Shifts (in ppm relative to TMS)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.35 | d | 3.5 |

| H-3 | 6.70 | d | 3.5 |

| H-4 | 8.50 | d | 1.5 |

| H-5 | 7.85 | dd | 8.5, 1.5 |

| H-7 | 8.10 | d | 8.5 |

| N-COCH₃ | 2.70 | s | - |

| C6-COCH₃ | 2.65 | s | - |

Predicted ¹³C NMR Chemical Shifts (in ppm relative to TMS)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 128.5 |

| C-3 | 108.0 |

| C-3a | 130.0 |

| C-4 | 120.0 |

| C-5 | 125.0 |

| C-6 | 138.0 |

| C-7 | 118.0 |

| C-7a | 136.0 |

| N-C =O | 169.0 |

| N-COC H₃ | 24.5 |

| C6-C =O | 198.0 |

| C6-COC H₃ | 26.5 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity (e.g., COSY, HSQC, HMBC, NOESY)

To further confirm the assignments of the ¹H and ¹³C NMR spectra and to establish the connectivity of the molecule, various 2D NMR experiments can be theoretically predicted or would be essential in an experimental setting.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For 1H-Indole, 1,6-diacetyl-, correlations would be expected between H-2 and H-3, and between the aromatic protons H-4, H-5, and H-7, confirming their positions on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the placement of the acetyl groups. For instance, the methyl protons of the N-acetyl group (N-COCH₃) would show a correlation to the N-C=O carbonyl carbon and to C-2 and C-7a of the indole ring. Similarly, the methyl protons of the C6-acetyl group (C6-COCH₃) would show correlations to the C6-C=O carbonyl carbon and to C-5 and C-7 of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This would be crucial for the conformational analysis, particularly in determining the preferred orientation of the two acetyl groups relative to the indole plane.

Dynamic NMR Studies for Conformational Exchange of Acetyl Groups

The two acetyl groups in 1H-Indole, 1,6-diacetyl- can exhibit rotational isomerism. The rotation around the N-C(O) and C6-C(O) single bonds can be restricted, leading to different conformers. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the energy barriers for the rotation of these acetyl groups. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature increases, these signals would coalesce as the rate of exchange between conformers increases. Such studies would allow for the determination of the activation energy for this conformational exchange.

Vibrational Spectroscopy for Understanding Bonding and Conformations

Infrared (IR) Spectroscopy for Carbonyl and Indole Ring Vibrations

The predicted IR spectrum of 1H-Indole, 1,6-diacetyl- would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the two acetyl groups. Due to their different chemical environments (one attached to a nitrogen and the other to a carbon of the benzene ring), they are expected to have distinct frequencies. The N-acetyl carbonyl typically appears at a lower wavenumber compared to the C-acetyl carbonyl. The spectrum would also feature characteristic bands for the C-H stretching of the aromatic and methyl groups, as well as vibrations associated with the indole ring itself.

Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Methyl) | 2950-2850 | Medium |

| C=O Stretch (C6-acetyl) | ~1680 | Strong |

| C=O Stretch (N-acetyl) | ~1710 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 1H-Indole, 1,6-diacetyl- would provide a unique "molecular fingerprint" that can be used for identification. Key features would include the symmetric stretching of the indole ring, the C-C skeletal vibrations, and the vibrations of the acetyl groups. The C=O stretching bands would also be present, although their intensities might differ from those in the IR spectrum.

Predicted Key Raman Scattering Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Strong |

| C-H Stretch (Methyl) | 2950-2850 | Strong |

| C=O Stretch (C6-acetyl) | ~1680 | Medium |

| C=O Stretch (N-acetyl) | ~1710 | Medium |

| Indole Ring Breathing | ~1400-1300 | Strong |

| C-C Skeletal Vibrations | 1200-1000 | Medium |

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. In the analysis of 1H-Indole, 1,6-diacetyl-, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its structural stability through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different molecular formulas.

For a compound like 1H-Indole, 1,6-diacetyl-, HRMS would be used to confirm its molecular formula of C₁₂H₁₁NO₂. The exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). A comparison between the experimentally measured exact mass and the theoretically calculated mass provides strong evidence for the proposed structure. While specific HRMS data for 1H-Indole, 1,6-diacetyl- is not widely published, the analysis of analogous acetylated indole compounds demonstrates the power of this technique. For instance, studies on related molecules confirm their elemental composition by matching the observed mass to the calculated mass with an error of less than 5 ppm. rsc.orgjmchemsci.com

Table 1: Illustrative HRMS Data for Acetylated Indole Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ or [M]⁺ | Found Mass | Reference |

|---|---|---|---|---|

| Isopropyl 1-acetyl-1H-indole-2-carboxylate | C₁₄H₁₅NO₃ | 268.0944 [M+Na]⁺ | 268.0953 | rsc.org |

| Methyl 1-acetyl-5-chloro-1H-indole-2-carboxylate | C₁₂H₁₀ClNO₃ | 251.0344 [M]⁺ | 251.0335 | rsc.org |

This table is illustrative and shows data for analogous compounds to demonstrate the application of HRMS.

Fragmentation Patterns of Acetyl Groups and Indole Core

Electron Ionization (EI) mass spectrometry is commonly used to study the fragmentation pathways of organic molecules. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ions, which correspond to the successive decomposition of the parent molecule. The fragmentation of 1H-Indole, 1,6-diacetyl- is expected to be dominated by the characteristic behavior of its acetyl groups and the stable indole core.

The mass spectrum of the isomeric compound 1,3-diacetylindole (B99430) provides a useful model for predicting these patterns. nist.gov The most prominent fragmentation pathways typically involve the loss of the acetyl substituents.

Loss of an Acetyl Radical: The initial fragmentation is often the cleavage of the N-acetyl or C-acetyl bond, resulting in the loss of an acetyl radical (•COCH₃), which corresponds to a mass loss of 43 Da. The cleavage of the N-acetyl group is particularly favorable, leading to a stable indoyl cation.

Loss of Ketene (B1206846): An alternative fragmentation pathway involves a rearrangement reaction leading to the elimination of a neutral ketene molecule (CH₂=C=O), corresponding to a mass loss of 42 Da. This is a common fragmentation for N-acetyl and C-acetyl compounds.

Subsequent Fragmentations: Following the initial loss, the resulting fragment ion can undergo further decomposition. For example, the ion resulting from the loss of one acetyl group may then lose the second acetyl group, either as a radical or as ketene. Fragmentation of the indole ring itself requires higher energy and is less common, reflecting the aromatic stability of the indole core. diva-portal.org

Table 2: Predicted Key Fragments for 1H-Indole, 1,6-diacetyl- in EI-MS

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 201 | [C₁₂H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 159 | [M - CH₂CO]⁺ | Loss of ketene from one acetyl group |

| 158 | [M - COCH₃]⁺ | Loss of an acetyl radical |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice, governed by various intermolecular interactions.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

While the specific crystal structure of 1H-Indole, 1,6-diacetyl- is not available in open literature, data from closely related N-acetylated and C-acylated indole structures can provide a reliable model for its molecular geometry. researchgate.netresearchgate.netnih.gov The analysis of such structures reveals that the indole ring system is largely planar, although the attachment of the N-acetyl group can introduce slight distortions. nih.gov The bond lengths and angles within the indole core would be consistent with its aromatic character. The geometry of the two acetyl groups—one attached to the indole nitrogen (N1) and the other to the benzene ring (C6)—would show typical sp² hybridization at the carbonyl carbons.

Table 3: Typical Bond Parameters for an Acetylated Indole Skeleton

| Parameter | Atom Pair/Triplet | Typical Value |

|---|---|---|

| Bond Length (Å) | C=O (acetyl) | 1.22 - 1.24 |

| N1-C(acetyl) | 1.39 - 1.41 | |

| C6-C(acetyl) | 1.49 - 1.51 | |

| N1-C2 | 1.37 - 1.39 | |

| C2-C3 | 1.36 - 1.38 | |

| Bond Angle (°) | C-C-O (acetyl) | 119 - 121 |

| C2-N1-C9 | 108 - 110 | |

| N1-C(acetyl)-O | 118 - 120 |

| Torsion Angle (°) | C2-N1-C(acetyl)=O | Can vary, defining acetyl group orientation |

This table presents representative data from analogous crystal structures and is intended for illustrative purposes.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The packing of molecules in a crystal is dictated by a network of non-covalent interactions. In 1H-Indole, 1,6-diacetyl-, the N-H group of the parent indole is replaced by an N-acetyl group, precluding the formation of traditional N-H···O or N-H···N hydrogen bonds that are common in many indole derivatives. nih.gov

However, the molecular structure allows for other significant interactions:

Weak C-H···O Hydrogen Bonds: The carbonyl oxygen atoms of the two acetyl groups are effective hydrogen bond acceptors. They can form weak, yet structurally significant, C-H···O hydrogen bonds with aromatic C-H groups from neighboring molecules. These interactions are known to play a crucial role in stabilizing the crystal structures of related acetylated compounds. nih.govmdpi.com

π-π Stacking: The planar, electron-rich indole ring system is prone to π-π stacking interactions. Neighboring molecules can arrange themselves in a parallel or offset fashion, with their aromatic rings overlapping to maximize attractive forces. These interactions are a dominant feature in the crystal packing of many indole derivatives. nih.gov

Computational and Theoretical Investigations of 1h Indole, 1,6 Diacetyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. nih.gov For 1H-Indole, 1,6-diacetyl-, such studies would elucidate the impact of the two acetyl groups on the indole (B1671886) core.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov A DFT analysis of 1H-Indole, 1,6-diacetyl- would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and spectroscopic parameters could be calculated. The MEP, for example, would identify the electron-rich and electron-poor regions of the molecule, offering insights into potential sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in While DFT studies have been performed on many indole derivatives, specific data for the 1,6-diacetyl variant is not available. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For 1H-Indole, 1,6-diacetyl-, an FMO analysis would calculate the energies of these orbitals and map their spatial distribution, predicting the most likely sites for reaction. However, no published studies provide specific HOMO-LUMO energy values or orbital diagrams for this compound.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mpg.de It examines charge delocalization, hyperconjugative interactions, and the nature of hydrogen bonds. researchgate.netnih.gov An NBO analysis of 1H-Indole, 1,6-diacetyl- would quantify the stability gained from interactions such as the delocalization of lone pair electrons from the acetyl oxygens or the indole nitrogen into antibonding orbitals. This would provide a quantitative measure of the electronic effects of the two acetyl substituents on the indole ring system. Such specific NBO analysis data for 1H-Indole, 1,6-diacetyl- is not present in the surveyed literature. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Identification of Stable Conformers and Energy Barriers

Most non-rigid molecules can exist in several different shapes, or conformations, which can interconvert. Identifying the most stable conformers and the energy barriers between them is key to understanding the molecule's behavior. This is typically done by mapping the potential energy surface of the molecule as a function of its rotatable bonds. For 1H-Indole, 1,6-diacetyl-, the key rotations would be around the bonds connecting the acetyl groups to the indole ring. A computational study would identify the low-energy conformers and the transition states that separate them, but specific conformational energy data for this molecule has not been published.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time by simulating the motion of its atoms. nih.gov An MD simulation of 1H-Indole, 1,6-diacetyl- would show how the molecule behaves in a simulated environment (e.g., in a solvent like water), revealing its dynamic conformational preferences and flexibility. researchgate.net This can be particularly useful for understanding how the molecule might interact with biological targets. Despite the utility of this technique for substituted indoles, no MD simulation studies have been specifically reported for 1H-Indole, 1,6-diacetyl-. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Methods like Density Functional Theory (DFT) for vibrational spectra and Time-Dependent DFT (TD-DFT) for electronic spectra, as well as the Gauge-Independent Atomic Orbital (GIAO) method for NMR shifts, provide valuable insights that complement experimental data. nih.govmdpi.comimist.mascience.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Example of Calculated vs. Experimental NMR Chemical Shifts (ppm) for an N-Acetyl Indole Analog Data for 3-((1-acetyl-1H-indol-2-yl)methyl)- nih.govmdpi.comdntb.gov.uatriazolo[3,4-b] nih.govmdpi.comdntb.gov.uathiadiazole, calculated using the GIAO method in DMSO solvent. mdpi.com

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| COCH₃ | 170.03 | 167.38 | H-3 | 7.34 | 7.34 |

| C-7a | 136.37 | 136.37 | H-5 | 7.39 | 7.36 |

| C-3a | 128.22 | 128.22 | H-6 | 7.45 | 7.48 |

| C-6 | 126.40 | 126.40 | H-4 | 7.78 | 7.78 |

| C-5 | 123.71 | 123.71 | H-7 | 8.10 | 8.10 |

| C-2 | 123.27 | 123.27 | CH₃ | 2.73 | 2.73 |

| C-4 | 121.99 | 121.99 | |||

| C-7 | 115.16 | 115.16 | |||

| C-3 | 114.94 | 114.94 | |||

| CH₃ | 26.35 | 26.35 |

Infrared (IR) Spectroscopy

Theoretical vibrational frequencies are calculated using DFT methods, which involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic displacements. researchgate.net This produces a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to correct for anharmonicity and limitations of the theoretical level, improving agreement with experimental data. psu.edu

For 1H-Indole, 1,6-diacetyl-, characteristic vibrational modes are expected for the acetyl and indole groups. Theoretical studies on the closely related 1,3-diacetylindole (B99430) have been performed to elucidate the effect of substituents on the indole ring. researchgate.net Key predicted vibrations would include the N-H stretch of the indole ring, aromatic C-H stretches, and strong C=O stretching vibrations from the two acetyl groups.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for Acetylated Indoles Based on theoretical studies of acetyl-substituted indoles. nih.govresearchgate.netresearchgate.net

| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300-3500 | Medium-Sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Acetyl C-H Stretch | 2900-3000 | Weak |

| C=O Stretch (Acetyl) | 1690-1750 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Variable |

| C-N Stretch | 1200-1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com

For 1H-Indole, 1,6-diacetyl-, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated indole system, modulated by the presence of the two acetyl groups. TD-DFT calculations on 1-acetylindole (B1583761) using the B3LYP method showed good agreement with experimental spectra, predicting major absorptions and their corresponding molecular orbital contributions. nih.gov

Table 3: Predicted Electronic Absorption Spectra for 1-Acetylindole in Methanol Calculated using TD-DFT/B3LYP/6-311++G(d,p). nih.gov

| Calculated λ_max (nm) | Experimental λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| 287.95 | 296 | 0.1265 | HOMO-1 → LUMO |

| 253.91 | 258 | 0.4072 | HOMO → LUMO |

| 230.13 | 236 | 0.0813 | HOMO-2 → LUMO |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.netwalisongo.ac.id

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms or on electron-deficient aromatic systems.

Green Regions: Represent neutral or near-zero potential.

For 1H-Indole, 1,6-diacetyl-, the MEP map would reveal specific reactive sites. Based on computational studies of related N-acetyl indole structures, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen atoms of the two acetyl groups due to their high electronegativity and lone pairs of electrons. mdpi.com The π-system of the indole ring, particularly the pyrrole (B145914) moiety, would also exhibit negative potential, though likely less intense than the carbonyl oxygens.

Conversely, the most positive potential (blue) would be located on the hydrogen atoms, especially the N-H proton of the indole ring, making it the primary site for hydrogen bond donation. The aromatic protons and the methyl protons of the acetyl groups would also show positive potential. This distribution of potential highlights the carbonyl oxygens as primary sites for electrophilic interaction and hydrogen bond acceptance, while the N-H group is the main site for nucleophilic interaction or deprotonation. mdpi.comresearchgate.net

Studies on Chemical Hardness, Electrophilicity, and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors derived from the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is a function of the chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a better electrophile.

Nucleophilicity Index (N): Quantifies the electron-donating ability of a molecule.

These indices are defined by the following equations, where I = -E_HOMO and A = -E_LUMO:

Chemical Hardness: η = (I - A) / 2

Chemical Potential: μ = -(I + A) / 2

Electrophilicity Index: ω = μ² / (2η)

Table 4: Calculated Reactivity Descriptors for an N-Acetyl Indole Analog (in eV) Data for 3-((1-acetyl-1H-indol-2-yl)methyl)- nih.govmdpi.comdntb.gov.uatriazolo[3,4-b] nih.govmdpi.comdntb.gov.uathiadiazole, calculated at the B3LYP/6-31G(d,p) level. mdpi.com

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.8535 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.4346 |

| Ionization Potential | I | 5.8535 |

| Electron Affinity | A | 1.4346 |

| Energy Gap | ΔE | 4.4189 |

| Chemical Hardness | η | 2.2095 |

| Chemical Potential | μ | -3.6440 |

| Electrophilicity Index | ω | 3.0050 |

The relatively high electrophilicity index (ω = 3.0050 eV) calculated for this analog suggests that acetylated indoles are effective electron acceptors, a characteristic enhanced by the electron-withdrawing nature of the acetyl group(s). mdpi.com

Role of 1h Indole, 1,6 Diacetyl As a Chemical Building Block and in Materials Science

A Precursor in the Synthesis of Complex Organic Molecules

The diacetylated indole (B1671886) framework of 1H-Indole, 1,6-diacetyl- provides a robust platform for the synthesis of intricate organic structures. The reactivity of the acetyl groups and the indole nucleus can be strategically exploited to build diverse molecular scaffolds.

Integration into Polycyclic Heteroarenes

While specific examples of the direct use of 1H-Indole, 1,6-diacetyl- in the synthesis of polycyclic heteroarenes are not extensively documented in readily available literature, the general reactivity of acetylated indoles suggests a strong potential for such applications. The acetyl groups can participate in various cyclization and condensation reactions, which are fundamental strategies for constructing fused ring systems. Methodologies such as gold(I)-catalyzed enyne cyclizations have been successfully employed with N-tethered indole substrates to create complex polycyclic N-heterocycles. rsc.org This highlights a plausible pathway for utilizing 1H-Indole, 1,6-diacetyl- in similar synthetic strategies to access novel polycyclic aromatic compounds with embedded indole moieties.

Derivatization for Advanced Chemical Scaffolds

The chemical landscape of 1H-Indole, 1,6-diacetyl- allows for extensive derivatization to generate advanced chemical scaffolds. The indole moiety itself is a ubiquitous and versatile building block in organic synthesis, frequently employed in cycloaddition reactions to construct diverse heterocyclic frameworks. researchgate.netresearchgate.net The presence of the two acetyl groups in 1H-Indole, 1,6-diacetyl- enhances its utility by providing handles for further functionalization. These groups can be transformed into a variety of other functional groups, enabling the construction of a wide array of substituted indole derivatives. Such derivatized indoles are valuable intermediates in the synthesis of complex natural products and medicinally relevant compounds.

Applications in Functional Materials Research (Excluding Biological)

The electronic and photophysical properties inherent to the indole core suggest that derivatives like 1H-Indole, 1,6-diacetyl- could find applications in the development of functional organic materials.

Photochromic Materials Based on Indole Derivatives

Organic photochromic materials, which undergo reversible color changes upon exposure to light, are of significant interest for applications in optical data storage and molecular switches. nih.gov While research specifically detailing the photochromic properties of 1H-Indole, 1,6-diacetyl- is limited, the broader class of indole derivatives has been explored in this context. The electronic nature of the indole ring can be tuned through substitution, and the incorporation of photoresponsive units can lead to materials with desirable photochromic behavior. The development of diarylethene-based photochromic compounds is a prominent area of research, and the principles guiding their design could potentially be applied to indole-containing systems. nih.govrsc.org

Potential in Organic Electronics and Optical Materials

Role in Methodological Development for C-H Functionalization Research

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical strategy in organic synthesis. The indole scaffold presents multiple C-H bonds that can be selectively functionalized. rsc.orgnih.gov Research in this area has led to the development of various transition-metal catalyzed methods for the site-selective modification of indoles. rsc.orgnih.gov

Future Research Perspectives and Methodological Advancements for 1h Indole, 1,6 Diacetyl

Development of Novel and More Efficient Synthetic Routes

The creation of multi-substituted indoles, such as 1H-Indole, 1,6-diacetyl-, with precise control over the substitution pattern remains a significant challenge. Future efforts will focus on developing more efficient, selective, and scalable synthetic methodologies.

Chemo- and Regioselective Synthesis of Multi-Acetylated Indoles

The indole (B1671886) nucleus possesses multiple reactive sites, making the selective introduction of functional groups a complex task. nih.gov Acylation reactions, such as the Friedel-Crafts acylation, are common methods for introducing acetyl groups onto an indole ring. researchgate.netresearchgate.net However, these reactions often yield a mixture of products due to the high nucleophilicity of the C3 position. nih.gov

Future research will focus on developing novel catalytic systems and synthetic strategies to achieve high chemo- and regioselectivity. This involves the use of directing groups to guide the acylating agent to the desired position (C6) and protecting groups for the highly reactive nitrogen (N1) and C3 positions. An organocatalytic approach has been shown to be effective for the C6-functionalization of 2,3-disubstituted indoles, providing a potential pathway for the selective synthesis of diarylindol-6-ylmethanes, which could be adapted for acetylation. nih.gov The development of methods using milder and more stable acyl sources, such as thioesters, could also enhance functional group tolerance and selectivity for N-acylation. nih.gov

| Alternative Acylating Agents | Using less reactive but more selective acyl sources than traditional acyl chlorides. nih.gov | High for N-acylation | May require specific activation methods or catalysts. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Traditional batch synthesis methods for indole derivatives can be time-consuming and difficult to scale up. Flow chemistry, where reagents are continuously pumped through a reactor, is emerging as a powerful alternative that can significantly improve the synthesis of heterocyclic compounds, including indoles. mdpi.comsemanticscholar.orgnih.gov

The benefits of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for automation and scalability. researchgate.netuc.pt For instance, the Fischer indole synthesis, a cornerstone method, has been successfully adapted to flow conditions, achieving high yields in minutes compared to hours in batch processing. mdpi.com Applying this technology to the synthesis of 1H-Indole, 1,6-diacetyl- could lead to a more efficient, cost-effective, and scalable production process, which is crucial for its potential applications in materials science and medicinal chemistry. uc.pt

Exploration of Unconventional Reactivity Patterns

The electronic properties of 1H-Indole, 1,6-diacetyl- are significantly influenced by the two electron-withdrawing acetyl groups. The N-acetyl group reduces the electron-donating ability of the nitrogen atom, while the C6-acetyl group withdraws electron density from the benzene (B151609) portion of the indole ring. This unique electronic profile suggests that the compound may exhibit reactivity patterns that differ from those of simple or single-substituted indoles.

Future research should explore this unconventional reactivity. For example, the modified electron distribution might open up new possibilities for dearomatization reactions, cycloadditions, or novel C-H functionalization reactions at positions that are typically less reactive. Investigating its behavior under various catalytic conditions (photoredox, transition metal, or organocatalysis) could uncover novel transformations and lead to the synthesis of complex molecular architectures based on the 1,6-diacetylindole scaffold.

Advanced In Situ Spectroscopic Monitoring of Reactions Involving 1H-Indole, 1,6-diacetyl-

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. mt.comspectroscopyonline.com

Employing these techniques can provide invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction outcome. mt.com For the synthesis of 1H-Indole, 1,6-diacetyl-, in situ monitoring could be used to track the progress of the dual acetylation, helping to fine-tune conditions to maximize the yield of the desired isomer and minimize byproduct formation. youtube.com Furthermore, studying the subsequent reactions of this compound with in situ spectroscopy can help elucidate complex mechanisms and identify reactive species that are not observable through traditional offline analysis. nih.govgeochemicalperspectivesletters.org

Table 2: Application of In Situ Spectroscopy to 1H-Indole, 1,6-diacetyl- Chemistry

| Technique | Information Gained | Example Application |

|---|---|---|

| FTIR Spectroscopy | Real-time tracking of functional group changes (e.g., C=O bond formation). | Monitoring the rate of acetylation at N1 and C6 to optimize reaction time. |

| Raman Spectroscopy | Sensitive to changes in molecular vibrations and crystal structure. | Observing the formation of specific intermediates or polymorphs during synthesis. nih.gov |

| NMR Spectroscopy | Provides detailed structural information on reactants, intermediates, and products in solution. | Identifying and quantifying regioisomers formed during the synthesis. |

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reactivity Prediction for 1H-Indole, 1,6-diacetyl-

Multi-Scale Computational Modeling of Complex Systems Incorporating 1H-Indole, 1,6-diacetyl-

Computational chemistry provides a powerful lens for examining molecules and their reactions at the atomic level. Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure, stability, and reactivity of 1H-Indole, 1,6-diacetyl-.

Future computational studies could focus on several key areas. Firstly, modeling can be used to predict the most favorable sites for electrophilic or nucleophilic attack, complementing experimental studies on its reactivity. Secondly, reaction pathways for the synthesis and transformation of 1H-Indole, 1,6-diacetyl- can be simulated to calculate activation energies and understand the detailed mechanism, providing insights that are difficult to obtain experimentally. mdpi.com Finally, multi-scale modeling can be employed to understand how this molecule interacts with larger systems, such as polymers or biological macromolecules, which is essential for designing new materials or therapeutic agents. nih.gov

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm acetylation at positions 1 and 6 by identifying downfield shifts for acetylated nitrogen (δ ~3.5–4.0 ppm) and carbonyl carbons (δ ~165–175 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C12H11NO2) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Tip : Pair HPLC with mass spectrometry (LC-MS) to correlate retention times with molecular weights, resolving co-eluting impurities .

How can researchers resolve contradictions in reported biological activities of 1H-Indole derivatives across different studies?

Q. Methodological Answer :

- Systematic meta-analysis : Compare datasets for variables such as cell line origin (e.g., NCI/ADR-RES vs. Messa/Dx5), compound concentration ranges, and assay endpoints (e.g., IC50 vs. GI50) .

- Dose-response reevaluation : Reproduce conflicting studies using standardized protocols (e.g., MTT assay with matched incubation times) .

- Molecular profiling : Assess compound stability in culture media (e.g., via LC-MS) to rule out degradation artifacts .

Example : Discrepancies in Hedgehog pathway inhibition may stem from cell-specific Shh ligand expression; use isogenic cell lines to isolate compound effects .

What in vivo models are appropriate for evaluating the anticancer efficacy of 1H-Indole, 1,6-diacetyl-?

Q. Methodological Answer :

- Xenograft models : Implant human cancer cells (e.g., breast MDA-MB-231) into immunodeficient mice and monitor tumor volume post-treatment .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to optimize dosing regimens .

- Toxicity screens : Assess hepatic (ALT/AST levels) and renal (creatinine clearance) function to identify off-target effects .

Advanced Design : Combine with multidrug-resistant models (e.g., NCI/ADR-RES xenografts) to evaluate efficacy against chemotherapy-resistant cancers .

How can researchers design experiments to assess the dual role of 1H-Indole, 1,6-diacetyl- in tubulin inhibition and Hedgehog signaling blockade?

Q. Methodological Answer :

- Dual-activity assays :

- Tubulin : Perform polymerization assays alongside competitive binding studies with colchicine .

- Hedgehog : Use NIH3T3 Shh-Light II cells transfected with Gli-luciferase reporters to quantify pathway inhibition .

- Mechanistic cross-talk analysis : Knock down β-tubulin or Smoothened (SMO) via siRNA to determine if dual effects are independent .

Data Interpretation : Use Bliss independence or Chou-Talalay synergy models to distinguish additive vs. synergistic interactions .

What computational strategies can predict the bioavailability and toxicity profile of 1H-Indole, 1,6-diacetyl- during preclinical development?

Q. Methodological Answer :

- ADMET prediction : Tools like SwissADME or ADMETLab estimate LogP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Toxicophore mapping : Identify structural alerts (e.g., reactive nitro groups) using Derek Nexus or OECD QSAR Toolbox .

- Molecular dynamics simulations : Model compound stability in physiological solvents (e.g., water, plasma) to predict degradation pathways .

Validation : Cross-check predictions with in vitro hepatocyte assays and Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products